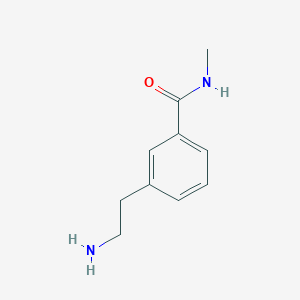

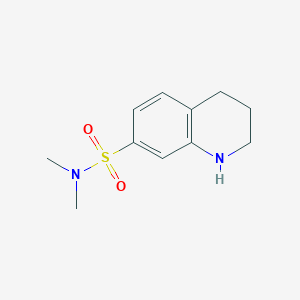

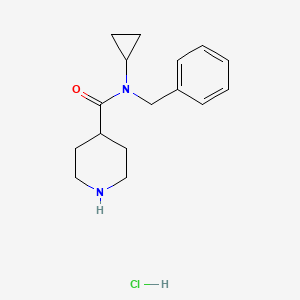

![molecular formula C8H5BrN2O2 B1523950 (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime CAS No. 1300019-66-2](/img/structure/B1523950.png)

(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime

Overview

Description

“(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” is a chemical compound that is likely to be a derivative of pyridine-2-carbaldehyde . Pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor . It serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .

Synthesis Analysis

Pyridine aldehydes, such as pyridine-2-carbaldehyde, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines . Oxime esters, which are likely related to the oxime in the compound, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Molecular Structure Analysis

The molecular structure of “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .

Chemical Reactions Analysis

Oxime esters, like the oxime in the compound, show high reaction activities in the N–O bond cleavage involved in organic transformation . This is because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” can be inferred from related compounds. For example, pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor . The oxime, syn-2-Pyridinealdoxime, has a density of 1.2236 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 227.52°C (rough estimate), and a solubility of 15 g/L (20 ºC) .

Scientific Research Applications

Corrosion Inhibition

(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime: has been studied for its potential as a corrosion inhibitor. Research indicates that similar pyridine-carbaldehyde oxime derivatives exhibit significant inhibition properties on carbon steel in acidic environments, such as 1.0 M HCl solution . These compounds can form a protective layer on the metal surface, reducing the rate of corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure.

Pharmaceutical Research

In the pharmaceutical industry, oxime derivatives are valuable intermediates in drug synthesis. For example, pyridine-2-aldoxime, a related compound, is used to reverse neuromuscular blockage due to organophosphate poisoning . The structural similarity suggests that (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime could be explored for developing new therapeutic agents or antidotes.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of various heterocyclic compounds, which are foundational structures in many drugs and agrochemicals .

Mechanism of Action

Target of action

“(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” is a pyridine derivative. Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to donate and accept electrons .

Mode of action

The mode of action of “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” would depend on its specific targets. Pyridine derivatives often act as ligands, forming complexes with metal ions in enzymes or other proteins .

Biochemical pathways

The specific biochemical pathways affected by “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” would depend on its specific targets. Pyridine derivatives are involved in a wide range of biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” would depend on its chemical structure. Pyridine derivatives, in general, are often well absorbed and can be metabolized by various enzymes in the body .

Result of action

The molecular and cellular effects of “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” would depend on its specific targets and mode of action. Pyridine derivatives can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .

Action environment

The action, efficacy, and stability of “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Pyridine derivatives are generally stable under physiological conditions .

Safety and Hazards

Future Directions

Given the pharmacological significance of oximes, future research could focus on their mechanism of action, pharmacokinetics, and synthesis . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens . Therefore, “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” and related compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name |

(NE)-N-[(5-bromofuro[2,3-b]pyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-1-5-2-7(4-11-12)13-8(5)10-3-6/h1-4,12H/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLFFGKBMRXZSH-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=NC=C1Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C=C(OC2=NC=C1Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

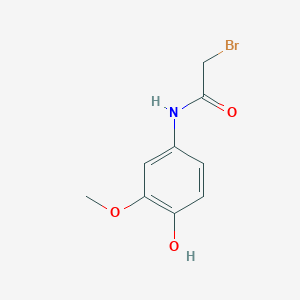

![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)

![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)

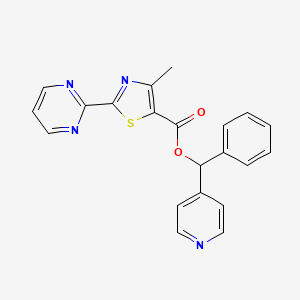

![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)

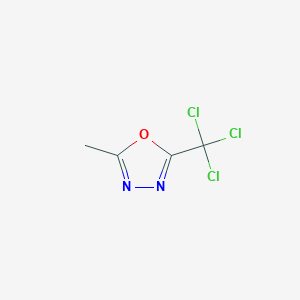

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)